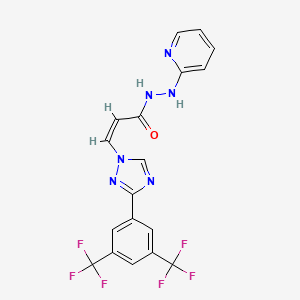

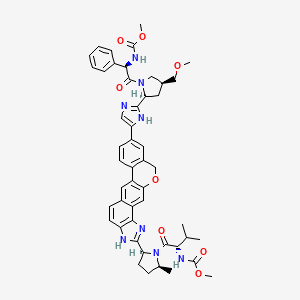

![molecular formula C25H28ClN5O2 B611729 N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide CAS No. 1158347-73-9](/img/structure/B611729.png)

N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

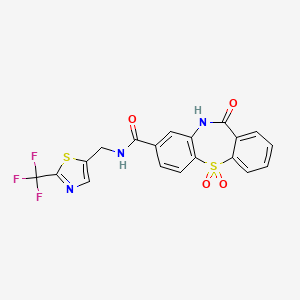

“N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide” is a novel compound that shows inhibitory activity against Phospholipase D (PLD) . PLD catalyzes the conversion of phosphatidylcholine to the lipid second messenger phosphatidic acid .

Molecular Structure Analysis

The molecular formula of the compound is C25H27N5O2 . The exact molecular structure analysis was not found in the search results.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 768.2±60.0 °C and a predicted density of 1.32±0.1 g/cm3 . Its pKa is predicted to be 13.65±0.46 . The compound appears as an off-white solid .Aplicaciones Científicas De Investigación

Anti-Leukemic Activity : A derivative, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, demonstrated cytotoxic potential against several human leukemia cell lines (Guillon et al., 2020).

Antiviral Activity : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

ORL1 Receptor Agonists : Derivatives like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, showing potential in biochemical assays (Röver et al., 2000).

Opioid Receptor Modulators : Some N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have shown enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Tachykinin NK2 Receptor Antagonists : Compounds like 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, which share a structural resemblance, have been observed as potent NK2 receptor antagonists with potential in treating bronchoconstriction (Smith et al., 1995).

Mecanismo De Acción

Target of Action

The primary target of VU0285655 is Phospholipase D2 (PLD2) . PLD2 is an enzyme that plays a crucial role in the regulation of cellular processes, including vesicle trafficking, exocytosis, and autophagy .

Mode of Action

VU0285655 acts as an inhibitor of PLD2 . By binding to PLD2, it prevents the enzyme from performing its normal function, thereby altering the cellular processes that rely on PLD2 activity .

Biochemical Pathways

The inhibition of PLD2 by VU0285655 affects several biochemical pathways. One key pathway is the autophagy pathway . Autophagy is a cellular process that degrades and recycles cellular components, and the inhibition of PLD2 by VU0285655 promotes this process .

Result of Action

The inhibition of PLD2 by VU0285655 leads to the promotion of autophagy in cells . This can have various effects depending on the context, but in the case of colorectal cancer cells, it has been shown to have a beneficial effect .

Direcciones Futuras

The development of isoform-specific PLD inhibitors, such as this compound, is a novel approach for the treatment of cancer . These new isoform-selective PLD inhibitors will enable researchers to dissect the signaling roles and therapeutic potential of individual PLD isoforms to an unprecedented degree .

Propiedades

IUPAC Name |

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOCDBUFEUKYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does inhibiting PLD2 with VU0285655-1 impact RPE cell viability under normal or inflammatory conditions?

A: Studies indicate that VU0285655-1 does not negatively affect RPE cell viability under normal glucose conditions. [] Furthermore, in the context of inflammation induced by lipopolysaccharide (LPS), inhibiting PLD2 with VU0285655-1 actually protected both ARPE-19 and D407 RPE cells from LPS-induced cell death. [] This suggests that VU0285655-1 may have a protective effect on RPE cells in the face of inflammatory stress.

Q2: How does the PLD pathway modulate autophagy in RPE cells exposed to LPS?

A: Research shows that LPS exposure leads to increased autophagy in RPE cells, which may serve as a protective mechanism against inflammation-induced damage. [] Interestingly, pretreatment with VU0285655-1, the selective PLD2 inhibitor, led to an increase in LC3B-positive punctate structures (indicative of autophagosomes) even in the absence of LPS. [] This suggests that PLD2 may play a role in regulating autophagy in RPE cells and that inhibiting PLD2 could potentially enhance this protective mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)